molecular formula C10H20N2O3 B12845899 tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate

tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate

Cat. No.: B12845899
M. Wt: 216.28 g/mol
InChI Key: XRUGMVTYDABRQS-QMMMGPOBSA-N
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Description

tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-azetidinone.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate reagents and conditions.

    Introduction of Amino Group: The amino group is introduced via reductive amination or other suitable methods.

    Final Deprotection: The final step involves deprotection of the hydroxyl group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and biological activity compared to other azetidine derivatives. Its combination of amino and hydroxyl groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]azetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3/t8-/m0/s1

InChI Key

XRUGMVTYDABRQS-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CO)N

Origin of Product

United States

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